
1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-methylbenzyl group and an additional methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions: 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to produce therapeutic effects.
相似化合物的比较
- 4-Chloro-2-methylbenzyl alcohol
- 4-Chloro-2-methylbenzoic acid
- 3-Chloro-4-methoxybenzyl alcohol
Comparison: 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine is unique due to the presence of both the piperazine ring and the 4-chloro-2-methylbenzyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the piperazine ring can enhance the compound’s ability to interact with biological targets, while the 4-chloro-2-methylbenzyl group can influence its reactivity and stability.
属性
分子式 |
C13H19ClN2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC 名称 |
1-[(4-chloro-2-methylphenyl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2/c1-10-7-13(14)4-3-12(10)9-16-6-5-15-8-11(16)2/h3-4,7,11,15H,5-6,8-9H2,1-2H3 |
InChI 键 |
IHKKXQKWROILFP-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCN1CC2=C(C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


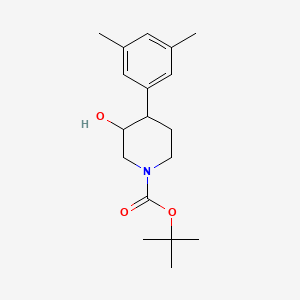

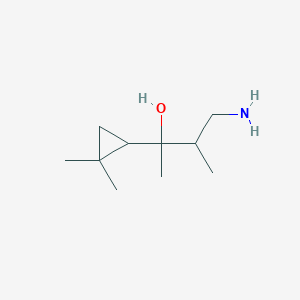

![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)
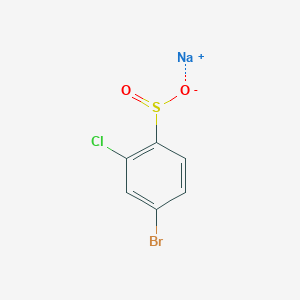
![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
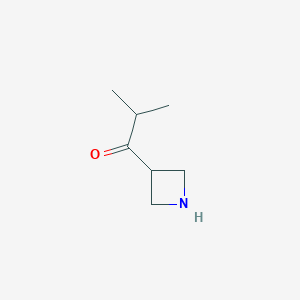

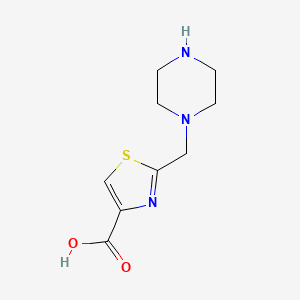

![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)


